molecular formula C14H19NO5 B3000635 (2R)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid CAS No. 2503-39-1

(2R)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid

Katalognummer: B3000635
CAS-Nummer: 2503-39-1
Molekulargewicht: 281.308
InChI-Schlüssel: VIQGMKBBYLJABC-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 281.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Asymmetric Hydrogenation in Organic Synthesis

A study by Lyubimov et al. (2010) developed a convenient procedure for the preparation of methyl (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylate, which involved asymmetric hydrogenation using rhodium catalysts. This process is characterized by high enantioselectivity and complete conversion, suggesting its potential application in asymmetric synthesis in organic chemistry (Lyubimov et al., 2010).

Polymorphism in Pharmaceutical Compounds

Mudalip et al. (2018) investigated the effects of solvents on the polymorphism and shape of mefenamic acid crystals, a pharmaceutical compound. Their findings could have implications for understanding and manipulating the polymorphic forms of related compounds, including (2R)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid (Mudalip et al., 2018).

Synthesis of Derivatives

Wei-ke (2008) described a novel approach to synthesize L-α-(3,4-dimethoxybenzyl)-α-ureidopropanoic acid, a derivative of the compound . This synthesis process is noted for its simplicity, mild reaction conditions, and environmental friendliness, indicating its potential for industrial application (Su Wei-ke, 2008).

Synthesis of Anticancer Drugs

Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an anticancer drug, from a related compound. This research could guide the development of new anticancer drugs using similar structural frameworks (Sharma et al., 2018).

Novel Photopolymerization Techniques

Guillaneuf et al. (2010) proposed a new alkoxyamine derived from a similar compound for photoiniferter-based polymerization, highlighting its potential in material sciences, particularly in the field of photopolymerization (Guillaneuf et al., 2010).

Antidiabetic Drug Development

Negoro et al. (2010) discussed the discovery of TAK-875, a GPR40 agonist derived from a similar structural framework, showing its potential as an antidiabetic drug (Negoro et al., 2010).

Radical Reaction in Organic Synthesis

Kabat (2001) utilized a radical reaction involving a substrate structurally related to the compound of interest for the synthesis of diamino glutamic acids, an approach that could be applied in organic synthesis and drug development (Kabat, 2001).

Chemo-Enzymatic Synthesis in Pharmacology

Baba et al. (2018) described the synthesis of diastereomers from a racemic drug related to this compound. This study highlights the importance of understanding stereochemistry in drug metabolism and pharmacokinetics (Baba et al., 2018).

Eigenschaften

IUPAC Name

(2R)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQGMKBBYLJABC-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@](C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.